3-(3-Aminophenyl)picolinic acid
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Overview
Description
3-(3-Aminophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an aminophenyl group attached to the third position of the picolinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. For example, the use of more efficient catalysts and continuous flow reactors can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro-3-(3-aminophenyl)picolinic acid.
Reduction: 3-(3-Aminophenyl)picolinic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Aminophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)picolinic acid involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This interaction can inhibit viral replication and modulate immune responses, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A simpler derivative with a carboxylic acid group at the second position.
Nicotinic acid: An isomer with the carboxylic acid group at the third position.
Isonicotinic acid: An isomer with the carboxylic acid group at the fourth position.
Uniqueness
3-(3-Aminophenyl)picolinic acid is unique due to the presence of the aminophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that other picolinic acid derivatives may not be suitable for .
Properties
IUPAC Name |
3-(3-aminophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVQFHKJDBZAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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